molecular formula C7H8N2O B1328917 2-Acetyl-3-methylpyrazine CAS No. 23787-80-6

2-Acetyl-3-methylpyrazine

Cat. No.: B1328917
CAS No.: 23787-80-6
M. Wt: 136.15 g/mol
InChI Key: QUNOTZOHYZZWKQ-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylpyrazine is an organic compound with the molecular formula C7H8N2O. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with an acetyl group at the 2-position and a methyl group at the 3-position. This compound is known for its distinctive roasted, nutty aroma and is commonly used as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-3-methylpyrazine can be synthesized through various methods. One common synthetic route involves the acylation of 3-methylpyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, producing this compound as the main product .

Industrial Production Methods: Industrial production of this compound often involves similar acylation reactions but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetyl-3-methylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Acetyl-3-methylpyrazine can be compared with other similar compounds in the pyrazine family:

These comparisons highlight the uniqueness of this compound in terms of its specific aroma and flavor properties, making it a valuable compound in various applications.

Properties

IUPAC Name

1-(3-methylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOTZOHYZZWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066932
Record name 1-(3-Methylpyrazinyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to light yellow liquid with a nutty, roasted grain, baked potato odour
Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

265.00 to 266.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.105-1.114
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

23787-80-6
Record name 2-Acetyl-3-methylpyrazine
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Record name 2-Acetyl-3-methylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3-methyl-2-pyrazinyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(3-Methylpyrazinyl)ethan-1-one
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Record name 1-(3-methylpyrazinyl)ethan-1-one
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Record name 2-ACETYL-3-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-acetyl-3-methylpyrazine primarily known for?

A1: this compound is primarily recognized for its potent aroma, described as having a nutty, popcorn-like, or burnt odor. [, ] It is a key flavor component in various foods, including brewed black tea and cooked spiny lobster. [, ]

Q2: What is the structure of this compound?

A2: While the provided abstracts do not specify spectroscopic data, they indicate that this compound is a pyrazine derivative with an acetyl group at the 2nd position and a methyl group at the 3rd position of the pyrazine ring. You can find detailed spectroscopic data in chemical databases like PubChem or ChemSpider.

Q3: Has this compound been used in any synthetic applications?

A3: Yes, one study employed this compound as a starting material in a novel synthesis of (E)-3-aryl-1-(3-alkyl-2-pyrazinyl)-2-propenones. This reaction was catalyzed by a cationic quaternary ammonium surfactant in an aqueous micellar medium at room temperature. []

Q4: Are there any studies on the sensory perception of this compound in food?

A4: Research indicates that this compound, even at sub-threshold concentrations, can significantly influence the perception of roasted aroma in soy sauce aroma type Baijiu. This highlights the potential synergistic effect of this compound with other aroma molecules. []

Q5: Have there been any attempts to analyze the contribution of this compound to the overall aroma profile of food?

A5: Yes, surface response methodology was employed to evaluate the contribution of this compound to beef aroma. This research indicated that it possesses a higher predicted aroma score and a lower optimum concentration compared to other compound classes like ketones, aldehydes, alkanes, or saturated alcohols. Interestingly, a combination of this compound and hydrogen sulfide yielded the highest-scoring two-component mixture in the study. []

Q6: Is this compound found naturally in any food products?

A6: Yes, this compound was identified for the first time in black tea, specifically in Darjeeling, Assam, and Uva varieties. The research suggests that variations in the concentration of this and other potent aroma components contribute to the distinct aroma profiles of these black tea types. []

Q7: What analytical techniques have been used to identify and quantify this compound?

A8: Several techniques have been employed, including gas chromatography-mass spectrometry (GC-MS), aroma extract dilution analysis (AEDA), dynamic headspace sampling (DHS), and vacuum simultaneous distillation-solvent extraction (V-SDE). [, ]

Q8: Are there any known derivatives of this compound with potential applications?

A9: Research describes the synthesis and characterization of N’-(this compound)-4-toluenesulfonylhydrazide, a derivative of this compound. This compound has been explored for its luminescent properties upon complexation with Europium (III) and Terbium (III) ions. [, ]

Q9: What challenges are associated with researching flavor compounds like this compound?

A10: One challenge is the complexity of food aroma profiles, often involving numerous volatile compounds with varying odor thresholds and potential synergistic interactions. Isolating and evaluating the contribution of individual compounds within this complex matrix can be demanding. []

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